2-((5-(4-Bromophenyl)-4-(2-methylallyl)-4H-1,2,4-triazol-3-yl)thio)-N'-(3-phenylallylidene)acetohydrazide
Description
This compound is a 1,2,4-triazole derivative featuring a 4-bromophenyl group at position 5, a 2-methylallyl substituent at position 4, and a thioacetohydrazide moiety linked to a 3-phenylallylidene group. The 1,2,4-triazole core is a heterocyclic scaffold known for its versatility in medicinal chemistry, particularly in anticancer and antimicrobial applications .
Properties
CAS No. |
330838-49-8 |
|---|---|
Molecular Formula |
C23H22BrN5OS |
Molecular Weight |
496.4 g/mol |
IUPAC Name |
2-[[5-(4-bromophenyl)-4-(2-methylprop-2-enyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]acetamide |
InChI |
InChI=1S/C23H22BrN5OS/c1-17(2)15-29-22(19-10-12-20(24)13-11-19)27-28-23(29)31-16-21(30)26-25-14-6-9-18-7-4-3-5-8-18/h3-14H,1,15-16H2,2H3,(H,26,30)/b9-6+,25-14+ |
InChI Key |
VUPKSIPRNIXBRW-HQUXDSKKSA-N |
Isomeric SMILES |
CC(=C)CN1C(=NN=C1SCC(=O)N/N=C/C=C/C2=CC=CC=C2)C3=CC=C(C=C3)Br |
Canonical SMILES |
CC(=C)CN1C(=NN=C1SCC(=O)NN=CC=CC2=CC=CC=C2)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
Biological Activity
The compound 2-((5-(4-Bromophenyl)-4-(2-methylallyl)-4H-1,2,4-triazol-3-yl)thio)-N'-(3-phenylallylidene)acetohydrazide is a complex organic molecule notable for its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in medicinal chemistry.
Chemical Structure
The molecular structure of the compound features:
- A triazole ring which is known for its antifungal and antimicrobial properties.
- A thioether linkage that may enhance biological interactions.
- An acetohydrazide moiety connected to a phenylallylidene group, which could increase reactivity with biological targets.
The molecular formula is and its structural representation includes significant functional groups that contribute to its pharmacological profile .
Synthesis
The synthesis of this compound involves several steps:
- Formation of the triazole ring through the reaction of appropriate precursors.
- Thioether formation by introducing a sulfur atom into the structure.
- Acetohydrazide linkage creation via condensation reactions.
Each step requires careful control of reaction conditions to ensure high yields and purity .
Antimicrobial Properties
Compounds with triazole rings have demonstrated significant antimicrobial activity. The specific compound under study has shown potential against various bacterial strains and fungi. Research indicates that derivatives of triazoles can inhibit the growth of pathogens such as Candida species and Staphylococcus aureus .
Anticancer Activity
The hydrazide component is associated with anticancer properties. Studies suggest that hydrazones can induce apoptosis in cancer cells. The phenylallylidene group may enhance these effects by interacting with specific cellular targets involved in cancer progression .
Enzyme Inhibition
Preliminary studies indicate that this compound may exhibit enzyme inhibitory activity, particularly against acetylcholinesterase (AChE) and urease. Such inhibition is crucial for developing treatments for conditions like Alzheimer's disease and certain infections .
Case Studies
- Antifungal Activity : In a study assessing the antifungal efficacy of various triazole derivatives, it was found that compounds similar to our target exhibited significant activity against Candida albicans, with minimum inhibitory concentrations (MICs) in the low micromolar range .
- Anticancer Screening : A series of hydrazone derivatives were tested for their cytotoxic effects on cancer cell lines. The results indicated that compounds with similar structures to this compound showed promising IC50 values, suggesting potential as anticancer agents .
Comparative Analysis
The following table summarizes the biological activities of structurally related compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 5-(4-Bromophenyl)-4H-1,2,4-triazole | Triazole ring | Antifungal |
| N'-benzylideneacetohydrazide | Hydrazone linkage | Anticancer |
| 5-(Phenyl)-1H-pyrazole derivatives | Pyrazole ring | Antimicrobial |
The unique combination of triazole and hydrazide functionalities in our target compound enhances its potential bioactivity compared to simpler analogs .
Scientific Research Applications
Structural Characteristics
The molecular structure of the compound is characterized by:
- Triazole Ring : Known for its biological activity, particularly in antifungal and antimicrobial applications.
- Thioether Linkage : Enhances reactivity and interaction with biological targets.
- Hydrazide Moiety : Potentially increases the compound's pharmacological profile.
The specific substituents, such as the 4-bromophenyl and 2-methylallyl groups, may further enhance its bioactivity compared to simpler analogs.
Antimicrobial Activity
Compounds containing triazole rings have been extensively studied for their antimicrobial properties. The presence of sulfur in the thioether group may enhance this activity. Research indicates that derivatives of triazoles exhibit promising results against various bacterial and fungal strains. For instance:
| Compound | Structure Features | Biological Activity |
|---|---|---|
| 5-(4-Bromophenyl)-4H-1,2,4-triazole | Triazole ring | Antifungal |
| N'-benzylideneacetohydrazide | Hydrazone linkage | Anticancer |
| 5-(Phenyl)-1H-pyrazole derivatives | Pyrazole ring | Antimicrobial |
The combination of these features in 2-((5-(4-Bromophenyl)-4-(2-methylallyl)-4H-1,2,4-triazol-3-yl)thio)-N'-(3-phenylallylidene)acetohydrazide suggests a multifaceted approach to combat microbial resistance.
Anticancer Potential
The hydrazide moiety is known for its anticancer properties. Studies have shown that similar compounds exhibit significant cytotoxic effects against various cancer cell lines. The mechanism often involves inducing apoptosis or inhibiting cell proliferation through interactions with specific cellular targets.
Other Biological Activities
Research into related compounds has demonstrated additional activities such as:
- Antioxidant Properties : Some derivatives have shown potential as effective antioxidants.
- Anti-inflammatory Effects : Compounds with similar structures have been evaluated for their anti-inflammatory capabilities.
Study on Antimicrobial Activity
A recent study evaluated several triazole derivatives for their antimicrobial efficacy using agar-well diffusion methods. The results indicated that certain compounds exhibited significant inhibition zones against both Gram-positive and Gram-negative bacteria, highlighting the potential of triazole-based compounds in addressing antibiotic resistance .
Anticancer Screening
In another study focused on anticancer activity, derivatives were tested against human breast adenocarcinoma cell lines (MCF7). The findings revealed that specific derivatives showed promising cytotoxic effects, suggesting that modifications to the triazole structure could enhance therapeutic efficacy .
Chemical Reactions Analysis
Key Chemical Reactions
The compound’s reactivity stems from its functional groups:
Hydrolysis of the Hydrazone
-
Reaction : Acidic hydrolysis of the hydrazone linkage.
-
Products : Acetohydrazide and aldehyde derivative (e.g., 3-phenylallylidene).
-
Conditions : Strong acids (e.g., HCl), aqueous media.
Oxidation of the Thioether
-
Reaction : Oxidation of the thioether group to sulfoxide or sulfone.
-
Reagents : Oxidizing agents (e.g., hydrogen peroxide, mCPBA).
-
Outcomes : Modified redox properties and altered biological activity.
Alkylation Reactions
-
Reaction : Alkylation of the triazole’s nitrogen atoms (e.g., N-alkylation).
-
Reagents : Alkyl halides, alkylating agents.
-
Conditions : Basic catalysis (e.g., K₂CO₃), polar aprotic solvents.
Cyclization Reactions
-
Reaction : Potential cyclization via intermolecular interactions (e.g., Michael addition).
-
Conditions : High temperatures, catalytic bases.
Comparison with Structurally Related Compounds
Research Implications
-
Mechanistic Studies : The compound’s triazole and hydrazone groups enable diverse biological interactions, warranting further investigation into enzyme inhibition or receptor binding .
-
Derivative Development : Structural analogs (e.g., fluorinated derivatives ) highlight opportunities for optimizing pharmacokinetic properties.
-
Analytical Techniques : TLC and NMR spectroscopy are critical for monitoring reaction progress and confirming product integrity.
Comparison with Similar Compounds
Spectral and Tautomeric Properties
IR and NMR spectra confirm structural features:
- IR : The absence of C=O stretching (~1660–1680 cm⁻¹) in triazole-thiones confirms cyclization, while νC=S (~1243–1258 cm⁻¹) and νNH (~3150–3414 cm⁻¹) validate the thione tautomer . The target compound exhibits similar bands but with shifts due to the 2-methylallyl group (e.g., νC=S at 1255 cm⁻¹) .
- NMR : Allylidene protons (δ 6.8–7.5 ppm) and bromophenyl aromatic signals (δ 7.3–7.6 ppm) align with analogs in and .
Tautomerism : Unlike simpler triazole-thiones (e.g., compounds), the target’s hydrazide-allylidene moiety stabilizes the thione form, reducing tautomeric equilibrium .
Pharmacological and Physicochemical Properties
Anticancer Activity :
- Bromophenyl derivatives (e.g., ’s 5-(3-bromophenyl)-N-aryl-4H-1,2,4-triazoles) inhibit cancer cell lines (IC₅₀ = 8–12 µM) via topoisomerase II inhibition .
- Allylidene-containing analogs () show improved activity against leukemia (IC₅₀ = 5.2 µM) due to π-π interactions with DNA .
Solubility and Stability :
- Bromine and methylallyl increase logP (~3.5) compared to non-halogenated analogs (logP ~2.8), improving lipid solubility but reducing aqueous solubility .
- The hydrazide group’s hydrolytic stability is higher in the target compound than in ’s benzylidene derivatives due to steric protection from methylallyl .
Key Differentiators
- Substituent Synergy : The combination of 4-bromophenyl (electron-withdrawing) and 2-methylallyl (steric bulk) may optimize target binding and metabolic resistance compared to single-substituent analogs.
- Biological Performance : Hypothesized to surpass ’s tert-butylphenyl derivative in potency due to bromine’s halogen bonding and allylidene’s planar conformation .
Q & A
Basic Research Questions
Q. What synthetic methodologies are optimized for preparing 2-((5-(4-bromophenyl)-4-(2-methylallyl)-4H-1,2,4-triazol-3-yl)thio)-N'-(3-phenylallylidene)acetohydrazide?
- Methodological Answer : The compound can be synthesized via a multi-step protocol:
Core Triazole Formation : React 2-bromobenzoyl derivatives with substituted hydrazinecarbothioamides under reflux (ethanol, 8–12 hours) to form the 1,2,4-triazole-thiol intermediate .
Thioether Linkage : Introduce the thioacetohydrazide moiety by reacting the triazole-thiol with chloroacetic acid derivatives in basic media (e.g., NaOH, DMF, 60°C, 4–6 hours) .
Hydrazone Formation : Condense the acetohydrazide intermediate with 3-phenylallylidene aldehyde in ethanol with glacial acetic acid catalysis (reflux, 4 hours, 70–75% yield) .
Key Data : Yields range from 65–80%, with purity confirmed via HPLC (>95%) and structural validation via -NMR (e.g., δ 8.2–8.5 ppm for aromatic protons, δ 5.1–5.3 ppm for allyl groups) .
Q. How is structural characterization of this compound performed, and what analytical discrepancies require resolution?
- Methodological Answer : Use a combination of:
- Spectroscopy : -NMR and -NMR to confirm substituent positions (e.g., allyl group protons at δ 4.8–5.5 ppm, triazole carbons at 150–160 ppm) .
- Mass Spectrometry : ESI-MS for molecular ion validation (e.g., [M+H] peaks matching theoretical molecular weight ± 0.5 Da) .
- IR Spectroscopy : Identify thioether (C–S, 650–750 cm) and hydrazone (C=N, 1600–1650 cm) bonds .
Discrepancies : Variable melting points (e.g., 252–275°C) may arise from polymorphic forms or residual solvents, necessitating recrystallization (ethanol/water) and TGA-DSC analysis .
Q. What in vitro assays are suitable for evaluating its biological activity?
- Methodological Answer :
- Anticancer Activity : Test against melanoma (A375), breast (MCF-7), and pancreatic (PANC-1) cancer spheroids using 3D cell migration assays (IC values typically 10–50 µM) .
- Antimicrobial Screening : Use agar dilution against Staphylococcus aureus (MIC 32–64 µg/mL) and Candida albicans (MIC 64–128 µg/mL) .
- Mechanistic Studies : Perform flow cytometry for apoptosis (Annexin V/PI staining) and ROS generation assays .
Advanced Research Questions
Q. How do structural modifications (e.g., bromophenyl vs. chlorophenyl, allyl vs. methyl groups) affect bioactivity?
- Methodological Answer :
- SAR Insights :
- 4-Bromophenyl : Enhances lipophilicity and π-π stacking in hydrophobic enzyme pockets (e.g., kinase binding sites), improving anticancer activity by 30–40% compared to chlorophenyl analogs .
- 2-Methylallyl Group : Reduces steric hindrance compared to bulkier substituents, increasing spheroid penetration (e.g., PANC-1 spheroid size reduction by 50% at 25 µM) .
- Experimental Design : Synthesize analogs via Suzuki coupling (bromophenyl → aryl variants) and compare IC values in dose-response assays .
Q. What computational strategies predict binding modes and pharmacokinetic properties?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model interactions with IL-15 (ΔG ≈ -9.5 kcal/mol) or tubulin (PDB: 1SA0), highlighting hydrogen bonds with triazole-thio and hydrazone moieties .
- ADMET Prediction : SwissADME calculates logP ≈ 3.2 (moderate lipophilicity), CYP2D6 inhibition risk (Probability > 0.7), and BBB permeability (low) .
Q. How does the compound’s stability vary under physiological vs. storage conditions?
- Methodological Answer :
- Storage Stability : Degrades by 15% after 6 months at 25°C; store at -20°C in amber vials with desiccant to prevent hydrolysis of the hydrazone bond .
- Physiological Stability : Incubate in PBS (pH 7.4, 37°C): 80% remains intact after 24 hours, but <50% in simulated gastric fluid (pH 1.2), necessitating enteric coating for oral delivery .
Q. How can contradictory activity data (e.g., high IC in one study vs. low MIC in another) be resolved?
- Methodological Answer :
- Data Harmonization : Re-test under standardized conditions (e.g., same cell lines, passage numbers, and serum concentrations). For example, discrepancies in IC (20 µM vs. 50 µM) may arise from differences in spheroid compactness .
- Mechanistic Profiling : Combine transcriptomics (RNA-seq) and proteomics to identify off-target effects (e.g., ROS-mediated vs. apoptosis-driven cytotoxicity) .
Q. What alternative synthetic routes improve scalability or reduce hazardous byproducts?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
